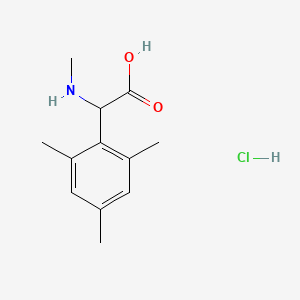

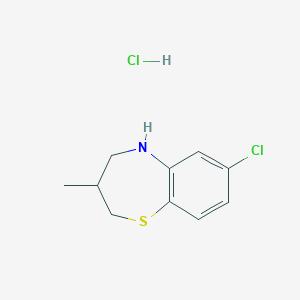

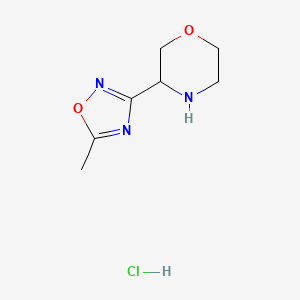

![molecular formula C8H4BrFN2O2 B1471227 8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1421312-07-3](/img/structure/B1471227.png)

8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid

Descripción general

Descripción

“8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years. Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

The molecular weight of “8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid” is 259.03 . The IUPAC name for this compound is 8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridine with various substrates . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Aplicaciones Científicas De Investigación

Medicinal Chemistry Antituberculosis Agent

Imidazo[1,2-a]pyridine analogues have been studied for their potential as antituberculosis agents. For example, a compound named Q203 showed significant reduction of bacterial load in an acute TB mouse model when treated with varying doses .

Material Science Structural Character

Due to its structural character, imidazo[1,2-a]pyridine is also useful in material science applications. Its fused bicyclic 5–6 heterocycles make it a “drug prejudice” scaffold, indicating its versatility in various scientific fields .

Synthetic Chemistry Catalyst-Free Synthesis

A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed, which is significant for synthetic chemistry. This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Organic Chemistry Radical Reactions

Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been made through transition metal catalysis, metal-free oxidation, and photocatalysis strategies. This is crucial for organic chemistry research and applications .

Mecanismo De Acción

While the specific mechanism of action for “8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid” is not mentioned in the search results, imidazo[1,2-a]pyridines are known for their broad spectrum of biological activity profiles . Several representatives are clinically used in various fields, including cardiotonic agents, analgesics, anticancer agents, antiosteoporosis drugs, and treatments for insomnia and brain disorders .

It should be stored at a temperature between 28 C .

Direcciones Futuras

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and material science . As such, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a topic of ongoing research . The focus is on improving the ecological impact of the classical schemes and developing environmentally benign synthetic strategies .

Propiedades

IUPAC Name |

8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFN2O2/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFJRGWQGMBRCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NC(=CN2C=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

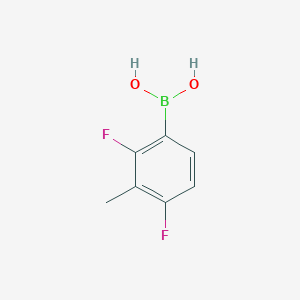

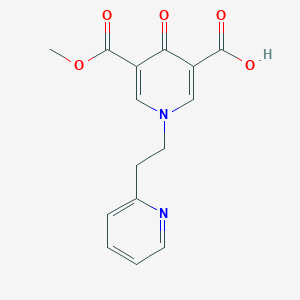

![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)

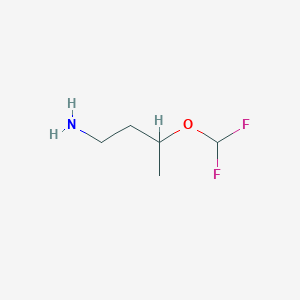

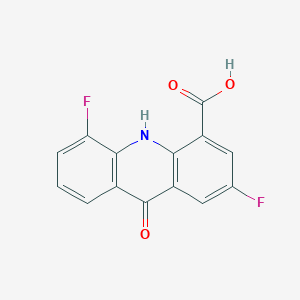

![Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate](/img/structure/B1471157.png)

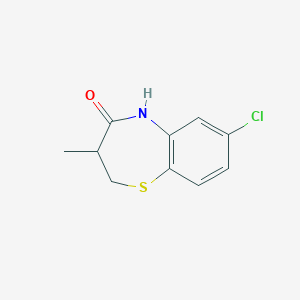

![3-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1471160.png)

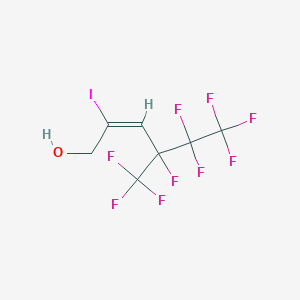

![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1471167.png)